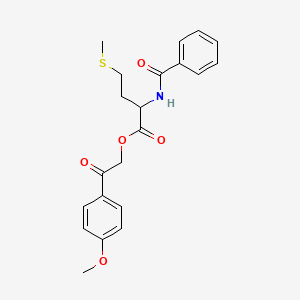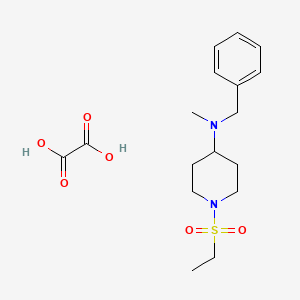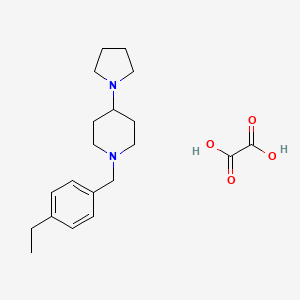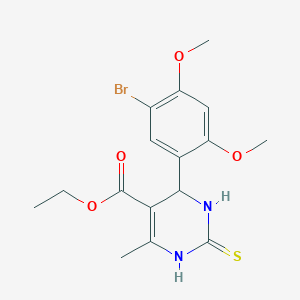
2-(4-methoxyphenyl)-2-oxoethyl N-benzoylmethioninate
Übersicht
Beschreibung
2-(4-methoxyphenyl)-2-oxoethyl N-benzoylmethioninate, commonly known as MBOEM, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic applications. MBOEM belongs to the family of benzoyl compounds and is synthesized through a multi-step process involving the reaction of 4-methoxybenzyl chloride with sodium methoxide, followed by the reaction with benzoyl chloride and L-methionine. In
Wirkmechanismus
The mechanism of action of MBOEM is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. MBOEM has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. MBOEM has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
MBOEM has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that MBOEM can reduce inflammation, inhibit tumor growth, and induce apoptosis in cancer cells. MBOEM has also been shown to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MBOEM for lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer agents. MBOEM has been shown to have low toxicity in animal models, even at high doses. Another advantage is its relatively low cost compared to other compounds with similar therapeutic potential.
One limitation of MBOEM is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is the lack of clinical studies on the safety and efficacy of MBOEM in humans.
Zukünftige Richtungen
There are several future directions for research on MBOEM. One area of research is the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential use of MBOEM in combination with other anti-inflammatory and anti-cancer agents to enhance their efficacy.
Future studies could also explore the safety and efficacy of MBOEM in human clinical trials. Additionally, research could focus on the potential use of MBOEM in other therapeutic areas, such as neurodegenerative diseases and cardiovascular disease.
Conclusion:
In conclusion, MBOEM is a promising compound with potential therapeutic applications in the areas of inflammation and cancer. Its low toxicity and relatively low cost make it an attractive candidate for further research. While there are limitations to its use in certain experimental settings, the future directions for research are promising and could lead to the development of new treatments for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
MBOEM has been studied extensively in scientific research for its potential therapeutic applications. One of the most promising areas of research is its potential as an anti-inflammatory agent. Studies have shown that MBOEM can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Another area of research is the potential use of MBOEM as an anti-cancer agent. Studies have shown that MBOEM can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-26-17-10-8-15(9-11-17)19(23)14-27-21(25)18(12-13-28-2)22-20(24)16-6-4-3-5-7-16/h3-11,18H,12-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYSKRSTXHTNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C(CCSC)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B3970151.png)
![6-chloro-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3970158.png)
![3-(4-chlorophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B3970173.png)

![1-[(tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone](/img/structure/B3970190.png)

![1-[1-(4-bromobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970203.png)
![4-chloro-N-{2-[(4-methoxyphenyl)amino]cyclohexyl}benzenesulfonamide](/img/structure/B3970215.png)
![1-[1-(3-chlorobenzoyl)-4-piperidinyl]azepane trifluoroacetate](/img/structure/B3970221.png)
![[4-(4-iodophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3970228.png)
![2-(4-{1-[3-(benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol ethanedioate (salt)](/img/structure/B3970236.png)


![N-[3-(2-amino-1,3-thiazol-4-yl)propyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B3970263.png)